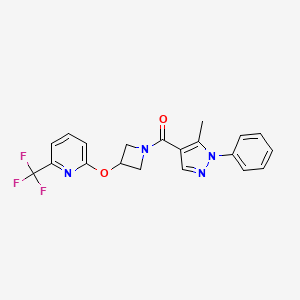

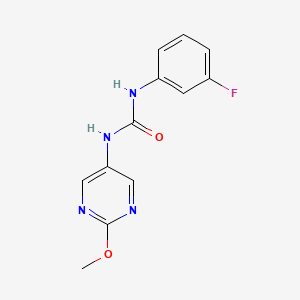

![molecular formula C7H9N5 B2964141 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole CAS No. 303996-69-2](/img/structure/B2964141.png)

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of pyrazoles is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical and Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. For example, 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Properties

Research indicates that the combination of pyrazole and 1,2,4-triazole fragments into the structure of new substances can significantly influence the formation of certain types of activities due to their significant chemical modification and pharmacological potential. Synthesis of compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showcases the methodological advancements in combining these heterocycles to increase the likelihood of interaction with various biological targets. The structural synthesis involves multiple steps, including the use of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene, highlighting the chemical versatility and potential for creating biologically active compounds (Fedotov et al., 2022).

Biological and Pharmacological Potential

The pharmacological potential of these compounds is underscored by molecular docking studies, which have confirmed their prospects in interacting with biological targets. For instance, synthesized compounds have shown a certain level of probability in affecting the activity of 14α-demethylase lanosterol, suggesting their relevance in exploring antifungal activities (Fedotov et al., 2022). This aligns with the broader scientific interest in 1,2,4-triazole derivatives as ligands for transition metals, combining the coordination geometry of both pyrazoles and imidazoles, and their capability as bridging ligands, which is promising for designing new metal complexes with desirable properties (Haasnoot, 2000).

Antimicrobial Applications

Further studies into the antimicrobial activities of novel synthesized compounds, including those with pyrazole and 1,2,4-triazole moieties, reveal their potential as effective antimicrobial agents. The exploration of such compounds' antibacterial and antifungal activities against various strains indicates their significant medicinal value, underscoring the necessity for ongoing research into their applications in addressing microbial resistance and infection (Kalhor et al., 2011).

Mechanism of Action

Target of Action

The compound “1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole” is a heterocyclic compound that contains both pyrazole and triazole rings . Pyrazole derivatives have been found to have a wide range of biological activities . .

Mode of Action

It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . The specific interactions of this compound with its targets would depend on the specific structure and properties of the compound and the target.

Biochemical Pathways

Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been found to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQYUICLZWLXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)

![1-(4-Bromophenyl)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethanone](/img/structure/B2964064.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)

![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)

![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2964080.png)